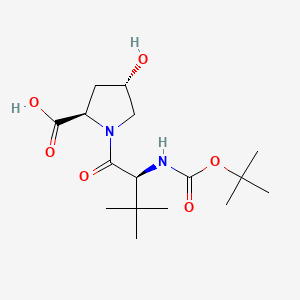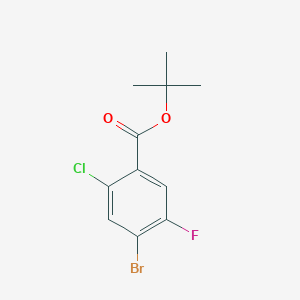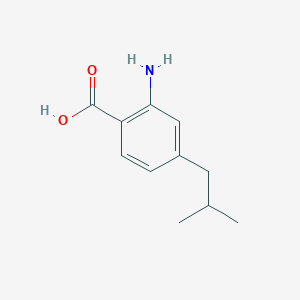
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a carboxylic acid functional group. This compound is often used in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The reaction conditions often require the use of strong bases and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: : The major products include carboxylic acids and ketones.
Reduction: : The major products include alcohols and amines.
Substitution: : The major products include substituted piperidines and phenyl derivatives.
科学的研究の応用
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the development of PROTACs, which are used to target and degrade specific proteins within cells. This has significant implications for the treatment of diseases such as cancer and neurodegenerative disorders.
作用機序
The mechanism by which 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid exerts its effects involves the formation of a complex with the target protein, leading to its degradation via the proteasome pathway. The molecular targets and pathways involved include the E3 ubiquitin ligase and the proteasome.
類似化合物との比較
This compound is unique in its structure and function compared to other similar compounds. Some similar compounds include other piperidine derivatives and phenylacetic acids, but 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid stands out due to its specific use in PROTAC development.
特性
IUPAC Name |
2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIOPDBGHDHCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Boc-amino)propoxy]propanoic acid](/img/structure/B8177475.png)




![11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol](/img/structure/B8177498.png)

![ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B8177511.png)




